Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C16H15N5O3S2 and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The reactivity of related azolylacetonitriles towards electrophilic reagents has been studied, revealing pathways to thiophene derivatives and thiolester derivatives in one-pot synthesis processes. These findings are significant for the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Elnagdi et al., 2002).
Pharmacological Properties
Cyclization of certain thiosemicarbazides led to the formation of triazole and thiadiazole derivatives, with some showing potential pharmacological effects on the central nervous system in mice. This research opens the door to novel drug discovery and highlights the compound's relevance in medicinal chemistry (Maliszewska-Guz et al., 2005).
Antimicrobial Activities
The synthesis of new thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and their investigation for antimicrobial activities demonstrate the compound's potential in addressing bacterial and fungal infections. This research contributes to the ongoing search for new antibiotics amid rising antibiotic resistance (Demirbaş et al., 2009).
Antioxidant Activity
A study on the reaction rates of quinones with wine-relevant nucleophiles, including thiols and amino acids, provided insights into oxidative loss mechanisms in wine. This research has implications for the wine industry, particularly in understanding and preventing oxidation processes (Nikolantonaki & Waterhouse, 2012).
Corrosion Inhibition
Investigations into the inhibition efficiency of compounds containing methylthiophenyl moiety against zinc corrosion in acidic media shed light on the molecular structures and efficiencies of these inhibitors. This research is relevant for the development of corrosion-resistant materials and coatings (Gece & Bilgiç, 2012).
Mechanism of Action
Target of Action
The compound “Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a complex molecule that likely targets multiple receptors in the bodySimilar compounds containing the thiophene and triazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing the thiophene and triazole moieties are known to interact with various receptors and enzymes in the body, leading to a wide range of biological effects . The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.
Biochemical Pathways
Compounds containing the thiophene and triazole moieties are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
The solubility of the compound in various solvents, its molecular mass, and other physical properties would likely influence its adme properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with compounds containing the thiophene and triazole moieties, the effects could be diverse and span multiple physiological functions .
Biochemical Analysis
Biochemical Properties
The compound Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate has been found to interact with various enzymes and proteins . The presence of the triazole ring in the compound is known to have diverse biological activities, including antimicrobial, antifungal, and antiviral properties . The thiophene ring is also associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, and antitumor properties .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function . It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules . It can bind to enzymes and proteins, leading to changes in their activity . This can result in alterations in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes changes in the compound’s stability and degradation, as well as long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . High doses of the compound may have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It can interact with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-24-15(23)10-4-6-11(7-5-10)18-13(22)9-26-16-20-19-14(21(16)17)12-3-2-8-25-12/h2-8H,9,17H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTVIMPXPYBSLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.